5-amino-1-methyl-1H-pyrrole-3-carbonitrile

Lipophilicity ADME Physicochemical property

Sourcing a regiospecifically pure aminopyrrole-3-carbonitrile for fragment-based drug discovery often leads to scaffolds with incorrect substitution patterns. 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8) resolves this with its unique para-relationship between the 5-amino and 3-carbonitrile groups, enabling direct annulation to pyrrolo[2,3-d]pyrimidines-a privileged kinase inhibitor scaffold. - Enables direct synthesis of JAK/CHK1-targeted libraries not accessible with 2-amino regioisomers. - Zero rotatable bonds, MW 121.14, cLogP 0, and TPSA 54.7 Ų meet all Rule-of-Three criteria for fragment screening. - Offers 10.4% lower MW vs. N-ethyl analog while retaining H-bond donor/acceptor profile, maximizing ligand efficiency indices.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 159831-30-8
Cat. No. B071484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-methyl-1H-pyrrole-3-carbonitrile
CAS159831-30-8
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1N)C#N
InChIInChI=1S/C6H7N3/c1-9-4-5(3-7)2-6(9)8/h2,4H,8H2,1H3
InChIKeyOAZQYILEWTZDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile: Physicochemical Profile


5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (CAS 159831-30-8) is a bifunctional pyrrole building block bearing an electron-donating 5-amino group, an N1-methyl substituent, and an electron-withdrawing 3-carbonitrile group [1]. With a molecular formula of C₆H₇N₃, a molecular weight of 121.14 g·mol⁻¹, a melting point of 67–69 °C, and zero rotatable bonds, this small, rigid scaffold is tailored for constructing fused heterocycles such as pyrrolo[2,3‑d]pyrimidines [2]. Its computed XLogP3‑AA of 0 and topological polar surface area of 54.7 Ų place it in a favourable property space for fragment-based and lead-generation campaigns [1].

Regioisomeric and N-Substituent Effects on Pyrrole-3-carbonitriles


Aminopyrrole‑3‑carbonitriles are not interchangeable commodities because the position of the amino group (2‑ vs 5‑amino) and the nature of the N‑substituent (‑H, ‑CH₃, ‑C₂H₅) alter the electronic character, hydrogen‑bonding capacity, and steric environment of the scaffold. These differences translate into divergent reactivity in cyclocondensation reactions, regiospecificity in heterocycle annulation, and distinct physicochemical profiles that affect downstream ADME properties [1][2]. For example, the N‑methyl group of 5‑amino‑1‑methyl‑1H‑pyrrole‑3‑carbonitrile increases lipophilicity by ~0.5 log units relative to the N‑H parent while preserving the para‑relationship between the amino and nitrile groups that is essential for forming pyrrolo[2,3‑d]pyrimidine systems [1].

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile: Head-to-Head Evidence


N-Methylation Increases Lipophilicity Over the Desmethyl Analog

The N‑methyl group of 5‑amino‑1‑methyl‑1H‑pyrrole‑3‑carbonitrile raises the computed partition coefficient (XLogP3‑AA) from −0.3 (N‑desmethyl analog) to 0, a ΔlogP of +0.3 [1]. This magnitude of lipophilicity increase falls within the range known to improve passive membrane permeability while maintaining aqueous solubility suitable for fragment elaboration [2].

Lipophilicity ADME Physicochemical property

5-Amino Regioisomer Unlocks Pyrrolo[2,3-d]pyrimidines

The 5‑amino‑1‑methyl‑1H‑pyrrole‑3‑carbonitrile regioisomer places the amino group para to the nitrile, allowing direct annulation to pyrrolo[2,3‑d]pyrimidines, a privileged kinase‑inhibitor scaffold [1]. The 2‑amino regioisomer (CAS 753478‑48‑7) positions the amino group ortho to the nitrile, which precludes this annulation mode and instead directs reactivity toward pyrrolo[3,2‑d]pyrimidine or alternative fused systems [2].

Regioselective synthesis Fused heterocycle Kinase inhibitor scaffold

Ligand Efficiency Advantage Over N-Ethyl Analog

Compared with the N‑ethyl analog 5‑amino‑1‑ethyl‑1H‑pyrrole‑3‑carbonitrile (MW = 135.17 g·mol⁻¹, CAS 159831‑29‑5), the N‑methyl compound has a molecular weight advantage of 14.03 g·mol⁻¹ (10.4% lower) [1]. The N‑methyl group is also associated with a lower computed lipophilicity (XLogP3‑AA = 0) than what would be expected for the N‑ethyl analog (XLogP3‑AA estimated ≈0.6–0.8 by methylene extrapolation), providing a superior ligand‑efficiency profile for fragment‑based screening [2].

Ligand efficiency Fragment-based drug discovery Physicochemical optimization

Validated STING Agonist Scaffold with 5-Amino Handle

A 2023 structure–activity relationship study demonstrated that 1H‑pyrrole‑3‑carbonitrile derivatives act as STING receptor agonists, with representative analogs (7F, 7P, 7R) showing activity comparable to the reference agonist SR‑717 in binding to various hSTING alleles and inducing reporter signals in human THP‑1 cells [1]. The 5‑amino‑1‑methyl substitution pattern preserves the core pharmacophore while providing a synthetic handle (the primary amine) for further diversification via amide coupling, reductive amination, or heterocycle formation [2].

STING agonist Immuno-oncology Scaffold validation

Zero Rotatable Bonds and Low TPSA Boost Ligand Efficiency

The compound possesses zero rotatable bonds and a topological polar surface area (TPSA) of 54.7 Ų [1]. In contrast, the N‑ethyl analog introduces one rotatable bond (N–CH₂–CH₃), increasing conformational entropy penalty upon binding. The combination of zero rotatable bonds and moderate TPSA yields a favorable balance between passive permeability and solubility, consistent with fragment‑based drug discovery guidelines (Rule‑of‑Three: rotatable bonds ≤ 3, TPSA ≤ 60 Ų) [2].

Conformational restriction Ligand efficiency Physicochemical property

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile: Application Scenarios


Fragment-Based Lead Discovery for Kinase and Immuno-Oncology

With MW = 121.14 g·mol⁻¹, zero rotatable bonds, cLogP = 0, and TPSA = 54.7 Ų, the compound meets all Rule‑of‑Three criteria for fragment screening [1]. Its 1H‑pyrrole‑3‑carbonitrile core is pharmacologically validated as a STING agonist scaffold [2], while the 5‑amino group provides a synthetic handle for fragment elaboration via amide coupling or heterocycle fusion.

Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Library Synthesis

The para relationship between the 5‑amino and 3‑carbonitrile groups uniquely enables direct annulation to pyrrolo[2,3‑d]pyrimidines—a privileged scaffold in kinase drug discovery—in a manner that the 2‑amino regioisomer cannot replicate [1]. This makes the compound a strategic starting material for libraries targeting JAK, CHK1, or other therapeutically relevant kinases.

Late-Stage Functionalization for STING Agonist SAR

The 5‑amino group serves as a diversification point for late‑stage functionalization of the STING‑active 1H‑pyrrole‑3‑carbonitrile core. Researchers can rapidly generate amide, sulfonamide, or urea derivatives without de novo scaffold construction, accelerating SAR exploration around a validated immunostimulatory pharmacophore [1].

Preferred Scaffold Over N-Ethyl Analog for Property-Based Design

Compared with the N‑ethyl analog (MW = 135.17 g·mol⁻¹, 1 rotatable bond), the N‑methyl compound offers 10.4% lower molecular weight and superior conformational rigidity while retaining the same hydrogen‑bond donor/acceptor profile. These attributes translate to higher ligand efficiency indices (LE, LLE), making it the preferred choice when property‑based optimization is a key selection criterion [1][2].

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